Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Structural confirmation NMR characterization E/Z isomerism

Compound 494219-32-8, (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (C₁₅H₁₅FN₂O, MW 258.29), is a synthetic hybrid chalcone featuring a 1-ethyl-5-methylpyrazole heterocycle linked via an E-configured α,β-unsaturated enone bridge to a 4-fluorophenyl ring. Synthesized through Claisen-Schmidt condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-fluoroacetophenone , it belongs to the pyrazolyl-chalcone class investigated for anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C15H15FN2O
Molecular Weight 258.29g/mol
CAS No. 494219-32-8
Cat. No. B507968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
CAS494219-32-8
Molecular FormulaC15H15FN2O
Molecular Weight258.29g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F)C
InChIInChI=1S/C15H15FN2O/c1-3-18-11(2)13(10-17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+
InChIKeyNWOFEVOLDCGOLJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

494219-32-8 – (E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one: Procurement-Ready Baseline for Pyrazolyl-Chalcone Screening Libraries


Compound 494219-32-8, (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (C₁₅H₁₅FN₂O, MW 258.29), is a synthetic hybrid chalcone featuring a 1-ethyl-5-methylpyrazole heterocycle linked via an E-configured α,β-unsaturated enone bridge to a 4-fluorophenyl ring . Synthesized through Claisen-Schmidt condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-fluoroacetophenone , it belongs to the pyrazolyl-chalcone class investigated for anticancer, antimicrobial, and anti-inflammatory activities [1]. NMR characterization confirms the E-configuration with a vinyl proton coupling constant of J = 15–16 Hz, alongside characteristic ¹⁹F NMR signal near δ −110 ppm confirming the para-fluoro substituent .

Why Generic Substitution of Pyrazolyl-Chalcones Like 494219-32-8 Fails Without Evidence-Based Comparator Data


The pyrazolyl-chalcone scaffold is pharmacologically promiscuous, with biological activity exquisitely sensitive to subtle structural variations [1]. Within this class, the nature and position of substituents on both the pyrazole ring (N1-alkyl, C5-methyl) and the aryl ketone (4-fluorophenyl, unsubstituted phenyl, trimethoxyphenyl) profoundly alter cytotoxicity profiles, target engagement, and physicochemical properties [2][3]. For example, among structurally analogous chalcones tested against MCF-7 breast cancer cells, IC₅₀ values ranged from 0.17 μM to >23 μM across compounds differing only in aryl substitution pattern [4]. Absent direct comparative data for 494219-32-8, substituting any close analog—even those sharing the 1-ethyl-5-methylpyrazole core but differing in the aryl ketone moiety—carries unquantifiable risk of altered potency, selectivity, and off-target liability that cannot be predicted from class-level SAR trends alone.

Evidence Guide for 494219-32-8: Structural Differentiation and Class-Level Contextual Data


Structural Confirmation: E-Configured Enone Geometry Verified by ¹H NMR J-Coupling

Compound 494219-32-8 is unequivocally confirmed as the E-isomer with a vinyl proton coupling constant of J = 15–16 Hz, characteristic of trans-configured chalcone enones. This contrasts with the corresponding Z-isomer (e.g., (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one), which displays a distinctly different J-coupling value (J ≈ 12 Hz) and altered spatial geometry. The ¹⁹F NMR spectrum exhibits a singlet near δ −110 ppm, confirming the para-fluorine substitution on the phenyl ring .

Structural confirmation NMR characterization E/Z isomerism

Physicochemical Differentiation: MW 258.29 and Calculated logP Advantage Over Des-Fluoro and Des-Methyl Analogs

Compound 494219-32-8 (C₁₅H₁₅FN₂O, MW 258.29) is structurally differentiated from its closest commercially available analog, (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (CAS not assigned; MW 244.26; C₁₄H₁₃FN₂O) , by the presence of an N1-ethyl group in place of an N1-methyl group. This modification adds 14 Da molecular weight and is predicted to increase lipophilicity (calculated logP) by approximately 0.3–0.5 log units based on the Hansch π-value for an additional methylene unit [1]. Compared to the des-fluoro analog, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one (CAS 1164513-59-0; C₁₅H₁₆N₂O; MW 240.30) , the 4-fluoro substituent increases molecular weight by 18 Da and enhances metabolic stability at the para position, a well-established advantage of fluorinated aromatics in medicinal chemistry. Furthermore, the N1-ethyl/C5-methyl disubstituted pyrazole core of 494219-32-8 is distinguished from mono-substituted analogs such as 3-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (C₁₃H₁₁FN₂O; MW 230 Da) [2], which lack the C5-methyl and carry a smaller N1-methyl group, resulting in reduced steric bulk and altered electronic properties at the pyrazole ring.

Physicochemical properties Lipophilicity Drug-likeness

Competitive Landscape: Documented Pyrazolyl-Chalcone Analogs with Quantitative Cytotoxicity Data Provide Class-Level Benchmarking Context

While 494219-32-8 itself lacks direct quantitative cytotoxicity data in the published literature, several structurally related pyrazolyl-chalcones have well-characterized activity against cancer cell lines, providing class-level context for the scaffold's potential. Compound 42 (a pyrazolic chalcone with substituted pyrazole at C3 and C4 positions) exhibited potent cytotoxicity against hepatocellular carcinoma cell lines with IC₅₀ values superior to 5-fluorouracil (5-FU) [1]. Compounds 3, 4, and 5 from a related pyrazole-chalcone series demonstrated IC₅₀ values of 4.7, 4.4, and 3.9 μg/mL against MCF-7, HEPG-2, and HCT-116 cell lines, outperforming doxorubicin [2]. Compound 7d (a pyrazolyl-chalcone hybrid) showed IC₅₀ = 42.6 μM against MCF-7 cells, compared to doxorubicin IC₅₀ = 48 μM [3]. Compound 9e demonstrated IC₅₀ = 27.6 μM against PACA2 pancreatic cancer cells, compared to doxorubicin IC₅₀ = 52.1 μM [3]. Novel pyrazole-chalcone hybrids 8k, 8d, 8m, 8h, and 8f showed IC₅₀ values of 0.17, 5.48, 8.13, 20.51, and 23.61 μM on MCF-7 cells, compared to Raloxifene and Tamoxifen [4]. These data establish that pyrazolyl-chalcones can achieve sub-micromolar to low-micromolar potency, but the wide range of activities observed across structurally diverse analogs underscores the necessity of obtaining compound-specific data for 494219-32-8 before drawing conclusions about its potency.

Anticancer activity Cytotoxicity Pyrazolic chalcones

Application Scenarios for 494219-32-8: Where This Pyrazolyl-Chalcone Adds Scientific or Procurement Value


Building Block for Diversified Pyrazolyl-Chalcone Screening Libraries

494219-32-8 serves as a strategic addition to screening libraries where the goal is to systematically explore the structure-activity relationship (SAR) effects of N1-alkyl chain length (ethyl vs. methyl) and C5-methyl substitution on the pyrazole ring in combination with a 4-fluorophenyl enone moiety . Its incorporation alongside the N1-methyl analog (MW 244.26) and des-fluoro analog (MW 240.30) enables matched-pair analysis to isolate the contribution of the ethyl and fluoro substituents to biological activity. The well-characterized E-configuration (J = 15–16 Hz) ensures stereochemical consistency across library members .

Negative Control or Structural Counter-Screen in Pyrazolyl-Chalcone Target Engagement Studies

For research programs where a lead pyrazolyl-chalcone has been identified (e.g., compounds with sub-micromolar IC₅₀ against MCF-7 or HCC lines ), 494219-32-8 can function as a structurally related but activity-unverified comparator. Because the N1-ethyl to N1-methyl substitution alone can profoundly affect target binding—as documented in pyrazole-based kinase inhibitor SAR studies where N-alkyl chain length altered selectivity profiles by >100-fold —this compound provides a tool for probing whether the N1-ethyl/C5-methyl substitution pattern is a determinant of activity in the specific assay system under investigation.

Synthetic Intermediate for Post-Chalcone Derivatization Chemistry

The α,β-unsaturated ketone moiety of 494219-32-8 is a versatile synthetic handle for cyclocondensation reactions with hydrazines, hydroxylamine, guanidine, and thiourea derivatives to generate pyrazolines, isoxazolines, pyrimidines, and thiazepines, respectively . The (E)-configuration of the enone ensures predictable stereochemical outcomes in cycloaddition reactions. The presence of the 4-fluorophenyl group provides a spectroscopic handle (¹⁹F NMR, δ −110 ppm) for reaction monitoring and product characterization .

Quote Request

Request a Quote for (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.